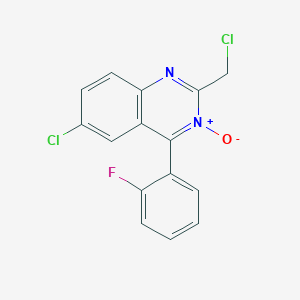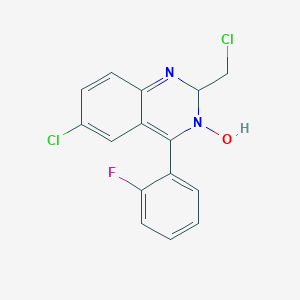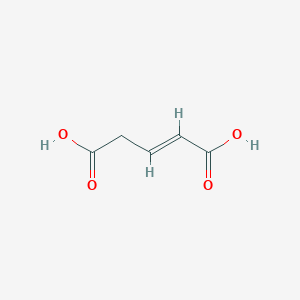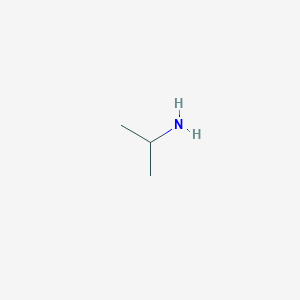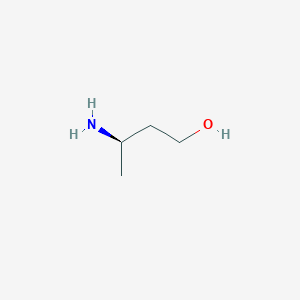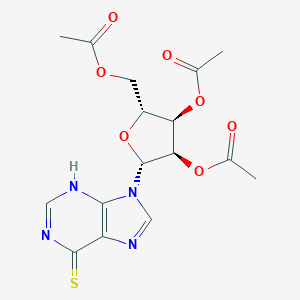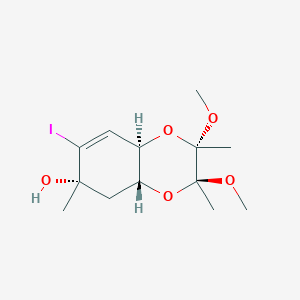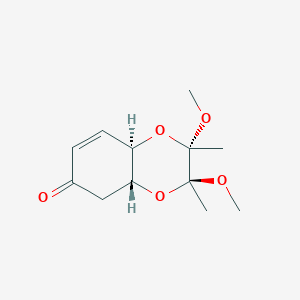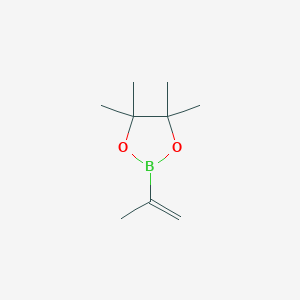
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
説明
Synthesis Analysis
The synthesis of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane has been explored through different methodologies, including the rhodium-catalyzed hydroboration of allyl phenyl sulfone and via continuous flow processes for large-scale production. Coombs et al. (2006) described the preparation and characterization of a related compound using rhodium-catalyzed hydroboration, providing insights into the synthesis mechanism and the molecular structure through X-ray diffraction studies (Coombs et al., 2006). Similarly, Fandrick et al. (2012) detailed a scalable process for the preparation of a derivative of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, highlighting the efficiency of continuous flow synthesis for the production of key reagents in organic synthesis (Fandrick et al., 2012).
Molecular Structure Analysis
The molecular structure of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane and its derivatives has been extensively studied, revealing details about the crystalline structure and molecular conformation. The structure is characterized by single crystal X-ray diffraction, demonstrating the spatial arrangement of atoms and the presence of significant intramolecular or intermolecular interactions. Studies by Coombs et al. (2006) and others have provided valuable data on the molecular geometry, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior (Coombs et al., 2006).
科学的研究の応用
Synthesis of Biologically Active Derivatives : This compound shows high synthetic potential for creating biologically active derivatives, such as the retinoid agonist disila-bexarotene. This was discussed in the study titled "Development of a New Building Block for the Synthesis of Silicon-Based Drugs and Odorants: Alternative Synthesis of the Retinoid Agonist Disila-bexarotene" by Büttner, Nätscher, Burschka, and Tacke (2007) in Organometallics (Büttner et al., 2007).
Allylating Reagent : It serves as an allylating reagent for preparing homoallylic alcohols and amines, as described by Ramachandran and Gagare (2010) (Ramachandran & Gagare, 2010).
Production of Propargylation Reagent : The synthesis of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, related to this compound, was efficiently scaled up to produce a key propargylation reagent, as discussed in the study "Preparative Synthesis via Continuous Flow of 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane: A General Propargylation Reagent" by Fandrick et al. (2012) in Organic Process Research & Development (Fandrick et al., 2012).
Bifunctional Building Block : The compound has been identified as a new bifunctional building block for combinatorial chemistry with applications in organic synthesis and catalysis. This was highlighted in the study "2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a new unexpected bifunctional building block for combinatorial chemistry" by Sopková-de Oliveira Santos et al. (2003) in Acta Crystallographica Section C (Sopková-de Oliveira Santos et al., 2003).
Solar Thermal Energy Storage : Borylated norbornadienes, closely related to this compound, are being explored as versatile building blocks for molecular solar thermal energy storage, as explored in the study "Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions" by Schulte and Ihmels (2022) in the Beilstein Journal of Organic Chemistry (Schulte & Ihmels, 2022).
LCD Technology and Neurodegenerative Diseases : These boron-containing polyene systems show promise as intermediates for synthesizing conjugated polyene, which has applications in LCD technology and potential therapeutic applications in neurodegenerative diseases. This was mentioned in "Synthesis of Pinacolylboronate-Substituted Stilbenes and their application to the synthesis of boron capped polyenes" by Das et al. (2015) in the Journal of Organometallic Chemistry (Das et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-prop-1-en-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h1H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUYEJKNSMKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451202 | |
| Record name | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |
CAS RN |
126726-62-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)
